Comparative Structural Analysis: 6β-Methoxy Substituent in Sophoracarpan B vs. 6α-Hydroxyl in Maackiain
Sophoracarpan B is defined by a 6β-methoxy substituent (OCH₃ at C-6 with β stereochemistry), whereas the structurally related pterocarpan maackiain possesses a 6α-hydroxyl group (OH at C-6 with α stereochemistry) [1]. The original isolation and structural elucidation established the identity of Sophoracarpan B as 3-hydroxy-6β-methoxy-8,9-methylenedioxypterocarpan based on comprehensive ¹H NMR, ¹³C NMR, and mass spectrometric analysis [2]. In maackiain, the corresponding position is 6α-hydroxy [3]. This substitutional and stereochemical difference at C-6 represents the primary point of differentiation between the two compounds.
| Evidence Dimension | C-6 substituent and stereochemistry |
|---|---|
| Target Compound Data | 6β-OCH₃ (methoxy group, β orientation) |
| Comparator Or Baseline | Maackiain: 6α-OH (hydroxyl group, α orientation) |
| Quantified Difference | Replacement of OH with OCH₃; inversion of stereochemistry from α to β |
| Conditions | Structural elucidation by ¹H NMR, ¹³C NMR, and MS analysis of isolated natural products |
Why This Matters
The C-6 substituent directly influences the compound's lipophilicity, hydrogen-bond donor/acceptor profile, and metabolic stability, rendering Sophoracarpan B functionally distinct from maackiain in biological assays and chemical derivatization.
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